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Compound of Interest

Compound Name: 6-TRITC

Cat. No.: B149068 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Tetramethylrhodamine-6-isothiocyanate (6-TRITC) is a pivotal fluorescent probe within the

rhodamine family, extensively utilized for covalently labeling proteins, antibodies, and other

biomolecules. Its isothiocyanate group reacts readily with primary amines under mild alkaline

conditions to form a stable thiourea linkage.[1] This guide provides a comprehensive overview

of its core photophysical properties—quantum yield and molar extinction coefficient—along with

detailed experimental protocols for their determination and application.

Core Photophysical & Chemical Properties
The utility of a fluorophore is defined by its photophysical characteristics. These properties for

6-TRITC are influenced by environmental factors such as the solvent, pH, and the nature of the

conjugated biomolecule. The data presented below are benchmark values under specified

conditions.

Table 1: Quantitative Data for 6-TRITC
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Property Value Conditions / Notes

Excitation Maximum (λEx) 544 nm In Methanol (MeOH)[2]

557 nm General value[3]

560 nm TRITC isomers in DMSO[1]

Emission Maximum (λEm) 572 nm In Methanol (MeOH)[2]

576 nm General value[3]

590 nm TRITC isomers in DMSO[1]

Molar Extinction Coefficient (ε) ~100,000 M⁻¹cm⁻¹
At 544 nm in Methanol (for

mixed isomers)

Fluorescence Quantum Yield

(Φ)

Not explicitly reported for 6-

TRITC isomer.

Rhodamine dyes are known

for high quantum yields. For

instance, Rhodamine 6G in

ethanol has a Φ of 0.95.[4] The

quantum yield is highly

solvent-dependent.[5][6]

Molecular Weight 479.98 g/mol [2]

Reactive Group Isothiocyanate (-N=C=S) Reacts with primary amines.

Solubility
DMF, DMSO, Methanol,

Ethanol
[1][2]

Experimental Protocols
Accurate determination of the molar extinction coefficient and quantum yield is critical for

quantitative applications. The following sections detail the standard methodologies.

Protocol 1: Determination of Molar Extinction Coefficient
(ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light

at a given wavelength. It is determined using the Beer-Lambert law:
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A = εcl

Where:

A is the absorbance (unitless)

ε is the molar extinction coefficient (M⁻¹cm⁻¹)

c is the molar concentration of the substance (M)

l is the path length of the cuvette (typically 1 cm)

Methodology:

Preparation of Stock Solution: Accurately weigh a small amount of 6-TRITC powder and

dissolve it in a precise volume of a suitable solvent (e.g., anhydrous DMSO or methanol) to

create a concentrated stock solution.

Concentration Series: Prepare a series of dilutions from the stock solution. It is crucial that

the absorbance values of these dilutions fall within the linear range of the spectrophotometer,

typically between 0.1 and 1.0.

Spectrophotometer Measurement:

Calibrate the spectrophotometer using a blank cuvette containing only the solvent.

Measure the absorbance of each dilution at the maximum absorption wavelength (λmax),

which for 6-TRITC is approximately 544 nm in methanol.[2]

Data Analysis:

Plot the measured absorbance (A) on the y-axis against the known molar concentration (c)

on the x-axis.

Perform a linear regression on the data points. The slope of this line corresponds to the

molar extinction coefficient (ε) when the path length is 1 cm.
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Protocol 2: Determination of Fluorescence Quantum
Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The

relative method, which compares the sample to a well-characterized standard, is most

commonly employed.

Principle: The quantum yield of an unknown sample (X) can be calculated relative to a standard

(ST) with a known quantum yield using the following equation:

ΦX = ΦST (GradX / GradST) (ηX² / ηST²)

Where:

Φ is the quantum yield.

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

η is the refractive index of the solvent.

Methodology:

Standard Selection: Choose a fluorescent standard with a known quantum yield and

absorption/emission spectra that overlap with 6-TRITC. Rhodamine 6G in ethanol (Φ ≈ 0.95)

is a suitable choice.[4]

Preparation of Solutions:

Prepare a series of five to six dilute solutions of both the 6-TRITC sample and the

Rhodamine 6G standard in the same solvent (e.g., ethanol).

The concentrations should be adjusted so that the absorbance at the excitation

wavelength is low (ideally ≤ 0.1) to avoid inner filter effects.

Absorbance Measurement: Measure the absorbance of each solution at the chosen

excitation wavelength.

Fluorescence Measurement:
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Using a spectrofluorometer, record the fluorescence emission spectrum for each solution,

ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the

sample and the standard.

The excitation wavelength should be the same for both the sample and standard.

Data Analysis:

For each spectrum, calculate the integrated fluorescence intensity (the area under the

emission curve).

For both the sample and the standard, plot the integrated fluorescence intensity (y-axis)

versus absorbance (x-axis).

Determine the slope (gradient) of the resulting straight line for both the sample (GradX)

and the standard (GradST).

Calculation: Use the gradients and the known quantum yield of the standard to calculate the

quantum yield of 6-TRITC using the equation above. Since the solvent is the same for both,

the refractive index term (η²) cancels out.
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Standard (e.g., Rhodamine 6G) Sample (6-TRITC)

Measure Absorbance (A_ST)

Measure Fluorescence

Integrate Intensity (I_ST)

Plot I_ST vs A_ST

Calculate Gradient (Grad_ST)

Calculate Sample Quantum Yield (Φ_X)
Φ_X = Φ_ST * (Grad_X / Grad_ST)

Known Quantum Yield (Φ_ST) Measure Absorbance (A_X)

Measure Fluorescence

Integrate Intensity (I_X)

Plot I_X vs A_X

Calculate Gradient (Grad_X)

Click to download full resolution via product page

Workflow for Relative Quantum Yield Measurement.
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Protocol 3: General Procedure for Antibody Labeling
with 6-TRITC
This protocol provides a general method for the covalent labeling of proteins, such as

antibodies, with 6-TRITC. Optimization may be required for specific proteins.

Materials:

Antibody solution (1-10 mg/mL in amine-free buffer).

Conjugation Buffer: 0.1 M sodium bicarbonate or 50 mM borate buffer, pH 8.5-9.0.

6-TRITC Solution: Dissolve 6-TRITC in anhydrous DMSO or DMF to a concentration of 1-10

mg/mL immediately before use.

Purification Column: Gel filtration column (e.g., Sephadex G-25) or dialysis equipment.

Methodology:

Antibody Preparation: Dialyze the antibody solution against the Conjugation Buffer overnight

at 4°C to remove any amine-containing preservatives (e.g., Tris or glycine). Adjust the

protein concentration to 2-10 mg/mL.

Reaction Setup:

Slowly add a 10- to 20-fold molar excess of the 6-TRITC solution to the stirring antibody

solution.

For example, for 1 mL of a 6 mg/mL IgG solution (~40 nmol), add approximately 35 µL of a

1 mg/mL TRITC solution (~73 nmol).

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from

light. Gentle stirring or rocking is recommended.

Purification: Separate the labeled antibody from unreacted 6-TRITC. This is a critical step to

minimize background fluorescence.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b149068?utm_src=pdf-body
https://www.benchchem.com/product/b149068?utm_src=pdf-body
https://www.benchchem.com/product/b149068?utm_src=pdf-body
https://www.benchchem.com/product/b149068?utm_src=pdf-body
https://www.benchchem.com/product/b149068?utm_src=pdf-body
https://www.benchchem.com/product/b149068?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gel Filtration: Pass the reaction mixture through a gel filtration column (e.g., Sephadex G-

25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). The larger antibody-

dye conjugate will elute first.

Dialysis: Alternatively, dialyze the mixture against PBS at 4°C for 24-48 hours with several

buffer changes.

Characterization (Optional but Recommended):

Determine the degree of labeling (DOL), which is the molar ratio of dye to protein. This can

be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein)

and at ~544 nm (for TRITC).

Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add

a cryoprotectant like glycerol or a preservative like sodium azide and store at -20°C.

Prepare Antibody
(Dialyze into pH 9.0 buffer)

Mix & Incubate
(1-2h, RT, dark)

Prepare 6-TRITC
(Dissolve in DMSO)

Purification
(Gel Filtration or Dialysis)

Characterize
(Degree of Labeling)

Store Conjugate
(4°C or -20°C, dark)

Click to download full resolution via product page

Workflow for Covalent Labeling of Antibodies with 6-TRITC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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